molecular formula C12H15NO4 B5816459 5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid

5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid

Cat. No.: B5816459
M. Wt: 237.25 g/mol
InChI Key: PWLBEPZOOKEWIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid typically involves the acylation of 5-hydroxy-2-aminobenzoic acid with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Applications

Synthesis Building Block

5-Hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthetic chemistry.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts hydroxyl to carbonyl groupsKMnO₄, CrO₃
ReductionReduces carbonyl to alcoholsLiAlH₄, NaBH₄
SubstitutionSubstitutes functional groupsSOCl₂, PBr₃

Biological Applications

Biochemical Studies

In biological research, this compound is employed to investigate enzyme interactions and metabolic pathways. Its structural features allow it to mimic substrates or inhibitors in biochemical assays.

Therapeutic Potential

Recent studies have highlighted its potential therapeutic effects, particularly in anti-inflammatory and analgesic contexts. The compound's derivatives have shown promising results in analgesic activity through various in-vivo tests.

Case Study: Analgesic Activity Evaluation

A study assessed the analgesic effects of this compound derivatives using the acetic acid-induced writhing test in mice. Results indicated a significant reduction in pain response compared to control groups, suggesting strong anti-nociceptive properties .

Medicinal Applications

Drug Development

The compound is being explored for its role in developing non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives have been designed to improve bioavailability and reduce side effects associated with traditional NSAIDs.

Table 2: Pharmacokinetic Properties of Derivatives

Compound NameBioavailability (%)Binding Affinity (kcal/mol)
PS191.95-5.53
PS220.70-6.20
PS331.04-6.80

The pharmacokinetic properties were evaluated using computational techniques alongside experimental studies, indicating the potential for these derivatives to serve as safer alternatives to existing pain medications .

Industrial Applications

Material Development

In industry, this compound is utilized in the formulation of new materials with specific properties such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid is unique due to its specific structural features, such as the presence of both hydroxyl and 3-methylbutanoyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these properties are essential .

Biological Activity

5-Hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C_{13}H_{17}N_{1}O_{3}
  • Molecular Weight : 235.28 g/mol
  • CAS Number : Not specified in the search results.

This compound's structure suggests potential interactions with various biological targets, which are critical for its activity.

1. Anticancer Activity

Recent studies have indicated that derivatives of PABA exhibit significant anticancer properties. For instance, analogs have demonstrated inhibition of cancer cell proliferation across various lines, including MCF-7 and A549. The IC50 values for some compounds in these studies ranged from 3.0 µM to over 20 µM, indicating promising therapeutic potential against cancer cells .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-722.54
Benzamide derivatives of PABAA5493.0
Other PABA derivativesVarious<10

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and other diseases. For example, it may inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative disorders such as Alzheimer's disease. The inhibition potency was comparable to known inhibitors like donepezil .

3. Anti-inflammatory Effects

Preliminary data suggest that this compound may possess anti-inflammatory properties. Compounds derived from PABA have been shown to inhibit cyclooxygenases (COX), particularly COX-2, which is involved in inflammatory processes .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : By binding to active sites of enzymes like AChE and COX, the compound may reduce the enzymatic activity associated with inflammation and cancer progression.
  • Induction of Apoptosis : Some studies indicate that PABA derivatives can induce apoptosis in cancer cells, potentially through caspase activation pathways .

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative effects of various PABA derivatives on human cancer cell lines. The results demonstrated significant growth inhibition with several compounds showing IC50 values below 10 µM, indicating high potency against tumor cells .
  • In Vivo Models : Animal studies are necessary to confirm the efficacy observed in vitro. Preliminary findings suggest that compounds similar to this compound may alter tumor growth rates in murine models, although detailed results were not provided in the search results.

Properties

IUPAC Name

5-hydroxy-2-(3-methylbutanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-7(2)5-11(15)13-10-4-3-8(14)6-9(10)12(16)17/h3-4,6-7,14H,5H2,1-2H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLBEPZOOKEWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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